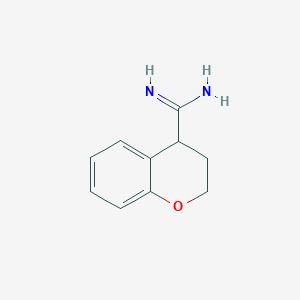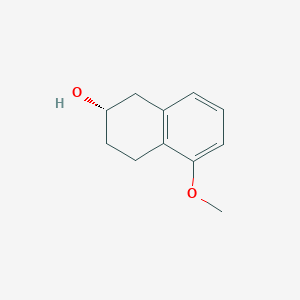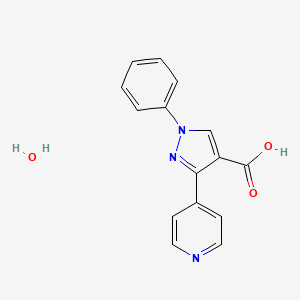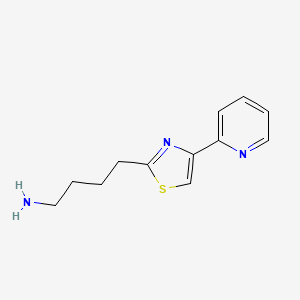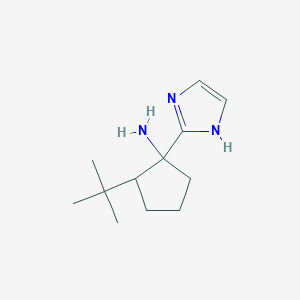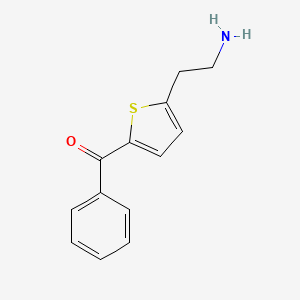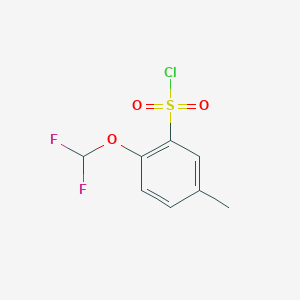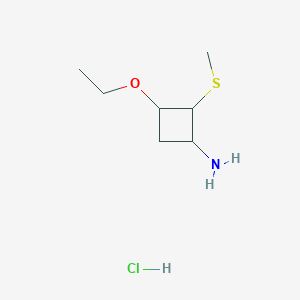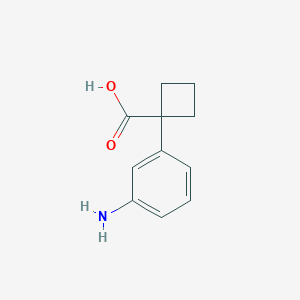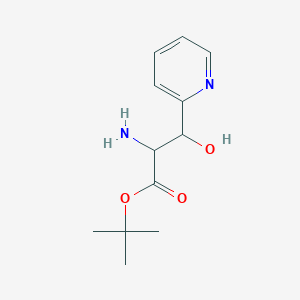
2-Bromo-5-(3-chloro-2-methylpropyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(3-chloro-2-methylpropyl)furan is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a bromine atom at the 2-position and a 3-chloro-2-methylpropyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the lithiation of 2-bromo-5-methylfuran, followed by quenching with an appropriate electrophile .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions. The specific conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-(3-chloro-2-methylpropyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .
Applications De Recherche Scientifique
2-Bromo-5-(3-chloro-2-methylpropyl)furan has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(3-chloro-2-methylpropyl)furan in various reactions involves the activation of the furan ring and the subsequent substitution or coupling at the bromine site. The molecular targets and pathways depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
2-Bromo-5-methylfuran: Used in similar synthetic applications but lacks the 3-chloro-2-methylpropyl group.
2-Bromo-5-(3-methoxyphenyl)furan: Another furan derivative with different substituents, leading to varied reactivity and applications.
Uniqueness: 2-Bromo-5-(3-chloro-2-methylpropyl)furan is unique due to its specific substituents, which impart distinct chemical properties and reactivity. This makes it valuable in specialized synthetic and research applications .
Propriétés
Formule moléculaire |
C8H10BrClO |
|---|---|
Poids moléculaire |
237.52 g/mol |
Nom IUPAC |
2-bromo-5-(3-chloro-2-methylpropyl)furan |
InChI |
InChI=1S/C8H10BrClO/c1-6(5-10)4-7-2-3-8(9)11-7/h2-3,6H,4-5H2,1H3 |
Clé InChI |
PLLAQWVFZANEEY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(O1)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



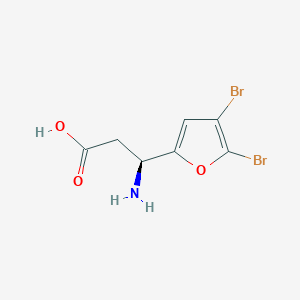
![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole hydrochloride](/img/structure/B13234429.png)
